2-(2-Methoxy-5-methylphenyl)acetaldehyde

CAS No.: 676608-50-7

Cat. No.: VC16690055

Molecular Formula: C10H12O2

Molecular Weight: 164.20 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 676608-50-7 |

|---|---|

| Molecular Formula | C10H12O2 |

| Molecular Weight | 164.20 g/mol |

| IUPAC Name | 2-(2-methoxy-5-methylphenyl)acetaldehyde |

| Standard InChI | InChI=1S/C10H12O2/c1-8-3-4-10(12-2)9(7-8)5-6-11/h3-4,6-7H,5H2,1-2H3 |

| Standard InChI Key | IQKMIEVCPXGAPB-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=C(C=C1)OC)CC=O |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

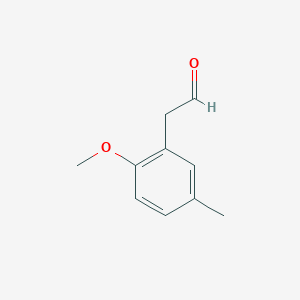

The compound’s IUPAC name, 2-(2-methoxy-5-methylphenyl)acetaldehyde, reflects its structure: a benzene ring substituted with a methoxy group (-OCH) at the 2-position and a methyl group (-CH) at the 5-position, linked to an acetaldehyde side chain (-CHCHO) . The SMILES notation and InChIKey further specify its connectivity and stereochemical details .

Table 1: Key Identifiers and Structural Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 164.20 g/mol | |

| CAS Number | 676608-50-7 | |

| SMILES | CC1=CC(=C(C=C1)OC)CC=O | |

| InChIKey | IQKMIEVCPXGAPB-UHFFFAOYSA-N |

Physical Properties

Experimental and predicted physicochemical data highlight its behavior under standard conditions:

-

Solubility: Limited aqueous solubility due to hydrophobic aromatic and aldehyde groups; soluble in organic solvents like ethanol and dichloromethane.

The aldehyde functional group confers reactivity toward nucleophiles, enabling condensation and oxidation reactions critical in synthetic applications.

Synthesis and Production

Synthetic Routes

2-(2-Methoxy-5-methylphenyl)acetaldehyde is synthesized via Friedel-Crafts alkylation or Vilsmeier-Haack formylation of precursor aromatic compounds. For instance, methoxy- and methyl-substituted toluene derivatives undergo formylation at the ortho position to introduce the acetaldehyde side chain. Alternative methods include:

-

Oxidation of Alcohols: Oxidation of 2-(2-methoxy-5-methylphenyl)ethanol using pyridinium chlorochromate (PCC).

-

Hydrolysis of Acetals: Acid-catalyzed hydrolysis of protective acetal groups to regenerate the aldehyde functionality.

Table 2: Common Synthesis Pathways

| Method | Reagents/Conditions | Yield (%) |

|---|---|---|

| Friedel-Crafts Alkylation | AlCl, CHCOCl | 60–75 |

| Vilsmeier-Haack Formylation | POCl, DMF | 50–65 |

| Alcohol Oxidation | PCC, CHCl | 70–85 |

Purification and Characterization

Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane eluent) isolates the compound. Spectroscopic techniques confirm purity:

-

H NMR: Peaks at δ 9.80 (aldehyde proton), δ 6.6–7.2 (aromatic protons), δ 3.80 (methoxy group).

-

IR Spectroscopy: Strong absorption at 1720 cm (C=O stretch).

Applications in Organic Chemistry and Pharmaceuticals

Role in Heterocyclic Synthesis

The aldehyde group participates in Knorr pyrrole synthesis and Paal-Knorr furan formation, yielding nitrogen- and oxygen-containing heterocycles. For example, condensation with hydrazines forms pyrazole derivatives, which are pharmacophores in antiviral agents.

Pharmaceutical Intermediates

This compound serves as a precursor to nonsteroidal anti-inflammatory drugs (NSAIDs) and anticancer agents. Its methoxy and methyl groups enhance lipid solubility, improving drug bioavailability. Recent studies explore its utility in synthesizing tyrosine kinase inhibitors targeting lung cancer.

| Supplier | Purity (%) | Price Range (USD/g) |

|---|---|---|

| American Custom Chemicals Corp. | 95 | 300–500 |

| Labseeker | 97 | 200–400 |

Research Trends and Future Directions

Catalytic Applications

Recent studies investigate its use in asymmetric catalysis for synthesizing chiral amines. Palladium complexes of this aldehyde facilitate enantioselective hydrogenation, achieving >90% enantiomeric excess.

Bioconjugation Strategies

Functionalization of antibodies with 2-(2-Methoxy-5-methylphenyl)acetaldehyde enables site-specific bioconjugation, enhancing antibody-drug conjugate (ADC) stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume